molecular formula C17H19N3O4S B6479077 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 881445-79-0

4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B6479077
CAS No.: 881445-79-0
M. Wt: 361.4 g/mol
InChI Key: QPBHGHSDPMXBRK-UHFFFAOYSA-N
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Description

4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to an oxadiazole ring, which is further substituted with a cyclohexylamino group and a thioether linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 4-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzoic acid is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

The compound interacts with acetylcholinesterase by inhibiting its activity . It binds to the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of cholinergic receptors. This can lead to various downstream effects, depending on the specific type of cholinergic receptor and its location in the body.

Result of Action

The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration can have various molecular and cellular effects. For instance, in the context of Alzheimer’s disease, enhancing cholinergic function is considered beneficial . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carbonyl compound under acidic or basic conditions. For example, the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the oxadiazole ring.

  • Introduction of the Thioether Linkage: : The thioether linkage can be introduced by reacting the oxadiazole intermediate with a suitable thiol compound. This reaction can be carried out under mild conditions using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Attachment of the Cyclohexylamino Group: : The cyclohexylamino group can be introduced by reacting the thioether intermediate with cyclohexylamine. This step can be carried out under basic conditions using a suitable solvent such as ethanol or methanol.

  • Formation of the Benzoic Acid Moiety: : The final step involves the introduction of the benzoic acid moiety by reacting the intermediate with a suitable benzoic acid derivative. This reaction can be carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to yield corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.

  • Substitution: : The compound can undergo substitution reactions with various nucleophiles or electrophiles to yield substituted derivatives. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

  • Industry: : The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

4-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)benzoic acid can be compared with other similar compounds, such as:

  • Benzimidazoles: : These compounds share a similar benzoic acid moiety but differ in the heterocyclic ring structure. Benzimidazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.

  • Benzothiazoles: : These compounds also share a similar benzoic acid moiety but contain a thiazole ring instead of an oxadiazole ring. Benzothiazoles are known for their potential therapeutic applications, including as anticancer and antiviral agents.

  • Benzoxazoles: : These compounds contain an oxazole ring instead of an oxadiazole ring and are known for their potential biological activities, including antimicrobial and anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features, including the presence of the oxadiazole ring and the thioether linkage, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-14(18-13-4-2-1-3-5-13)10-25-17-20-19-15(24-17)11-6-8-12(9-7-11)16(22)23/h6-9,13H,1-5,10H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBHGHSDPMXBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139843
Record name 4-[5-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881445-79-0
Record name 4-[5-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881445-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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